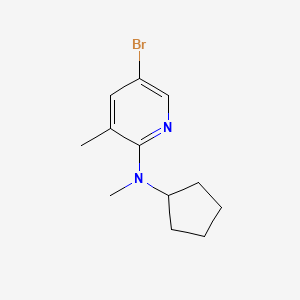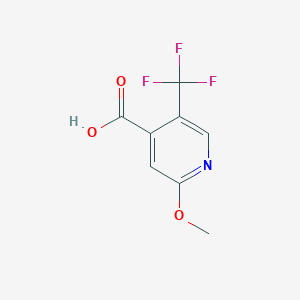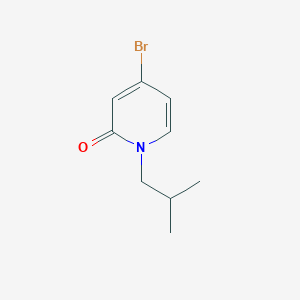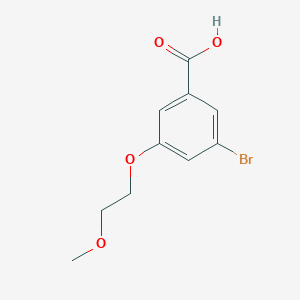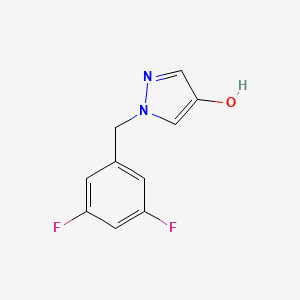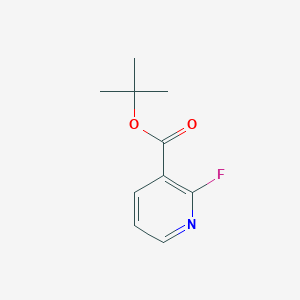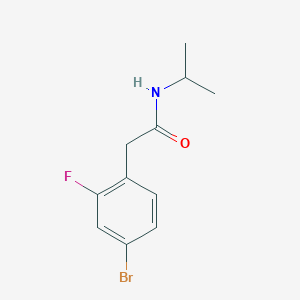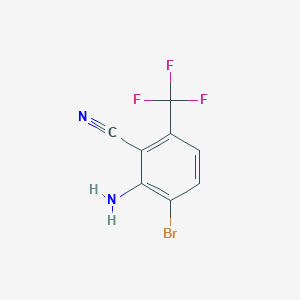
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE
Descripción general
Descripción
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE can be achieved through several methods. One common approach involves the reaction of 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used.
Oxidation and Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst for reduction and potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and dyes.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)aniline
- 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
- 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Uniqueness
2-AMINO-3-BROMO-6-(TRIFLUOROMETHYL)BENZONITRILE is unique due to the presence of both a cyano group and a trifluoromethyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-amino-3-bromo-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKYBAOIXFSWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


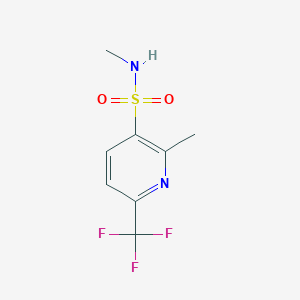
![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)
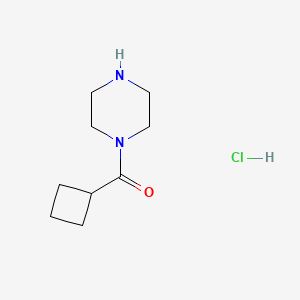
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
